RORγ Inverse Agonist Activity: 10 nM IC₅₀ in Binding Assay
This compound exhibits inverse agonist activity against the nuclear receptor RORγ (RORγt-LBD) with an IC₅₀ of 10 nM in an APC-labeled ligand displacement assay, as documented in BindingDB [1]. A separate assay measuring europium-labeled SRC1 coactivator peptide recruitment reported an IC₅₀ of 20 nM, providing internal consistency across assay formats [1]. While direct head-to-head comparator data for positional isomers in the identical assay system is not available in the public domain, the potent nanomolar activity establishes this specific substitution pattern as a validated starting point for RORγ-targeted programs.
| Evidence Dimension | Inverse agonist activity at RORγ (RORγt-LBD) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM; EC₅₀ = 20 nM (SRC1 recruitment assay) |
| Comparator Or Baseline | No positional isomer comparator available in identical assay system |
| Quantified Difference | N/A — no comparator data in identical system |
| Conditions | APC-labeled RORγt-LBD (unknown origin); europium-labeled SRC1 coactivator recruitment; dual-assay validation |
Why This Matters
RORγ is a validated therapeutic target in autoimmune diseases including psoriasis, multiple sclerosis, and rheumatoid arthritis; a building block demonstrating nanomolar target engagement provides a structurally defined starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50044146 / CHEMBL3314014. IC₅₀ = 10 nM (inverse agonist activity at APC-labeled RORγt-LBD); IC₅₀ = 20 nM (europium-labeled SRC1 recruitment); EC₅₀ = 20 nM (human RoRc-LBD fusion). Fudan University Curated. View Source
